molecular formula C7H7NO B14516415 4-(Methylideneamino)phenol CAS No. 62627-89-8

4-(Methylideneamino)phenol

Cat. No.: B14516415
CAS No.: 62627-89-8
M. Wt: 121.14 g/mol
InChI Key: VVKFZFBGPIGOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylideneamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylideneamino)phenol can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with formaldehyde under acidic conditions. This reaction leads to the formation of the desired compound through a condensation reaction, where the amino group reacts with formaldehyde to form a methylideneamino group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylideneamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

4-(Methylideneamino)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methylideneamino)phenol involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It can also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but its ability to modulate oxidative stress and enzyme activity is well-documented.

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.

    4-Aminophenol: A precursor in the synthesis of 4-(Methylideneamino)phenol.

    Quinones: Oxidized derivatives of phenols with significant biological and chemical importance.

Uniqueness: this compound is unique due to its methylideneamino group, which imparts distinct chemical properties and reactivity compared to other phenols

Properties

CAS No.

62627-89-8

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

4-(methylideneamino)phenol

InChI

InChI=1S/C7H7NO/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H2

InChI Key

VVKFZFBGPIGOHG-UHFFFAOYSA-N

Canonical SMILES

C=NC1=CC=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.